![molecular formula C20H13F3N2OS2 B2543613 2-[(3,5-二氟苯甲基)硫代]-3-(2-氟苯甲基)噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 1326870-40-9](/img/structure/B2543613.png)

2-[(3,5-二氟苯甲基)硫代]-3-(2-氟苯甲基)噻吩并[3,2-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

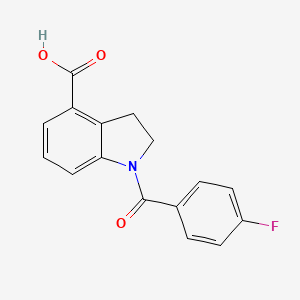

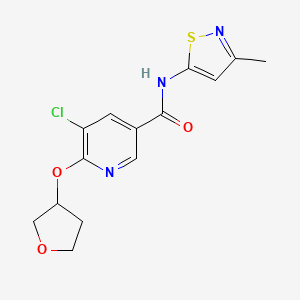

The compound 2-[(3,5-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic molecule that is part of a broader class of thieno[3,2-d]pyrimidines. These compounds are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties . The presence of the difluorobenzyl and fluorobenzyl groups suggests potential for increased biological activity due to the electron-withdrawing effects of the fluorine atoms, which could enhance binding interactions with biological targets.

Synthesis Analysis

The synthesis of related sulfanyl pyrimidin-4(3H)-one derivatives has been reported using simple and efficient methods. These methods involve the reaction of precursor compounds with various reagents such as phenacyl bromide derivatives to yield a range of sulfanyl pyrimidin-4(3H)-one derivatives . Although the specific synthesis of 2-[(3,5-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is not detailed, the general approach would likely involve a similar strategy of functionalizing the thieno[3,2-d]pyrimidine core with appropriate benzyl halides under controlled conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, has been characterized by crystallization in polymorphic forms. These forms exhibit different hydrogen bonding patterns and pi-pi interactions, which contribute to the stability and properties of the crystals . For the compound , the presence of fluorine atoms and the specific arrangement of the sulfanyl and benzyl groups would influence its molecular conformation, intermolecular interactions, and potentially its polymorphic behavior.

Chemical Reactions Analysis

The chemical reactivity of thieno[3,2-d]pyrimidines includes alkylation reactions, which have been shown to proceed regioselectively in the presence of aqueous DMF solution of KOH at room temperature. This leads to the formation of S-substituted products . The electron-withdrawing fluorine atoms in the compound of interest may affect its reactivity, potentially making it more susceptible to nucleophilic attack at the sulfur atom, thus facilitating further derivatization or interaction with biological targets.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[(3,5-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one are not provided, the properties of similar sulfanyl pyrimidin-4(3H)-one derivatives can be inferred. These compounds are likely to have good solubility in polar organic solvents due to the presence of heteroatoms and aromatic rings. The fluorine atoms would contribute to the compound's lipophilicity, potentially enhancing its ability to permeate biological membranes . Spectroscopic methods such as NMR and IR would be used to confirm the structure of the synthesized compound, and elemental analysis would provide information on its purity and composition.

科学研究应用

合成方法和结构衍生物

立体选择性制备和结构见解: 氟代-β-氨基酸残基的制备及其掺入各种环状化合物突出了氟代取代化合物的合成多功能性,为复杂分子的合成提供了基础知识 (T. Yoshinari 等,2011)。类似地,基于苯并[4,5]噻吩并[3,2-d]嘧啶结构的荧光化合物合成强调了此类衍生物在材料科学中的潜力 (Kenichirou Yokota 等,2012)。

三氟化技术: 用于硫化物和二硫代缩酮三氟化的全新方法的开发展示了增强氟化工具箱的高级化学转化,为新型氟化化合物提供了途径 (Toshiya Inoue 等,2016)。

生物活性

抗菌和抗真菌特性: 对噻吩并[2,3-d]嘧啶-4(3H)-酮衍生物的研究揭示了它们作为抗菌剂和抗真菌剂的潜力,突出了这些化合物的生物学相关性 (B. Kahveci 等,2020)。

未来方向

属性

IUPAC Name |

2-[(3,5-difluorophenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F3N2OS2/c21-14-7-12(8-15(22)9-14)11-28-20-24-17-5-6-27-18(17)19(26)25(20)10-13-3-1-2-4-16(13)23/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQFZNRLNMSEJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=CC(=CC(=C4)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F3N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,5-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-butyl-5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide](/img/structure/B2543532.png)

![Tert-butyl N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]carbamate](/img/structure/B2543541.png)

![tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2543543.png)

![2,2,2-trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2543544.png)

![3-((4-chlorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2543547.png)

![2-(benzo[d]isoxazol-3-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2543550.png)

![(Z)-8-(2-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2543553.png)